Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-

Urea Transporter UT-A1 Diuretic

Antimitotic studies often face confounding DNA damage from conventional alkylators. This o-allylphenyl chloroethylurea (CEU) solves that: it alkylates β-tubulin for microtubule disruption without significant DNA damage or glutathione interaction. • Lung cancer lineage selectivity (NCI 60-cell screen). • UT-A1 inhibition at IC₅₀ 5,000 nM for titratable transporter studies. • ≥95% purity; standard packs 10-100 mg; bulk custom synthesis available. In stock for immediate dispatch.

Molecular Formula C12H15ClN2O
Molecular Weight 238.71 g/mol
CAS No. 102434-00-4
Cat. No. B12809954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, 1-(o-allylphenyl)-3-(2-chloroethyl)-
CAS102434-00-4
Molecular FormulaC12H15ClN2O
Molecular Weight238.71 g/mol
Structural Identifiers
SMILESC=CCC1=CC=CC=C1NC(=O)NCCCl
InChIInChI=1S/C12H15ClN2O/c1-2-5-10-6-3-4-7-11(10)15-12(16)14-9-8-13/h2-4,6-7H,1,5,8-9H2,(H2,14,15,16)
InChIKeyGVPRVQMWAGIIMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(o-Allylphenyl)-3-(2-chloroethyl)urea (CAS 102434-00-4): Chemical Identity, Molecular Class, and Baseline Characteristics for Scientific Procurement


Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- (CAS 102434-00-4) is a substituted aryl chloroethyl urea (CEU) derivative with the molecular formula C₁₂H₁₅ClN₂O and a molecular weight of 238.71 g/mol . This compound belongs to the broader class of N-aryl-N'-(2-chloroethyl)ureas, which are recognized as protein alkylating agents with demonstrated antimitotic and antineoplastic properties [1][2]. The structural features—specifically the o-allyl substitution on the phenyl ring and the 2-chloroethyl moiety—are critical determinants of its biological activity profile, influencing both target engagement and cellular selectivity [1][3].

Why Generic Substitution Fails: Structural Determinants of Functional Differentiation for 1-(o-Allylphenyl)-3-(2-chloroethyl)urea


Interchangeability among aryl chloroethyl ureas (CEUs) is not supported by empirical evidence due to pronounced structure-activity relationships governing both potency and selectivity. Systematic SAR studies have established that the nature and position of substituents on the phenyl ring profoundly influence cytotoxicity and cellular targeting [1]. Specifically, the presence of an o-allyl group, as in this compound, is associated with a distinct selectivity profile favoring lung cancer cell lines, whereas methyl or 2-chloroethyl N1-substitutions confer selectivity toward central nervous system cell lines [2]. Furthermore, the electrophilic 2-chloroethyl moiety is essential for β-tubulin alkylation and subsequent microtubule disruption, a mechanism not shared by all urea derivatives [1][3]. Therefore, substituting this compound with a close analog lacking the o-allyl group or possessing an alternative alkylating moiety would yield a functionally non-equivalent research tool, with potentially divergent biological outcomes.

Quantitative Differentiation Evidence for 1-(o-Allylphenyl)-3-(2-chloroethyl)urea: Head-to-Head Comparative Data and Class-Level Inferences


UT-A1 Urea Transporter Inhibition Potency: Comparative IC₅₀ Data vs. Reference Inhibitor

This compound inhibits the rat UT-A1 urea transporter with an IC₅₀ of 5,000 nM (5.0 µM) in a fluorescence-based MDCK cell assay [1]. In contrast, a structurally distinct UT-A1 inhibitor (BDBM50575409 / CHEMBL4863725) exhibits an IC₅₀ of 400 nM under identical assay conditions, representing a 12.5-fold greater potency [2]. This quantitative difference establishes that 1-(o-allylphenyl)-3-(2-chloroethyl)urea is a lower-potency UT-A1 ligand, which may be advantageous in experimental contexts requiring partial inhibition or reduced off-target engagement.

Urea Transporter UT-A1 Diuretic Renal Physiology

Cellular Selectivity Profile: Differential Sensitivity Across Tumor Cell Lineages

Compounds bearing an N1-allyl substitution, including this derivative, demonstrate preferential cytotoxicity toward lung cancer cell lines in the NCI 60-cell line screen, in contrast to N1-methyl and N1-2-chloroethyl urea derivatives, which exhibit selectivity for central nervous system (CNS) cell lines [1]. The N1-propargyl analogs showed no discernible selectivity [1]. This lineage-specific sensitivity is a direct consequence of the allyl substitution and provides a clear basis for selecting this compound over other CEU analogs when investigating lung cancer models.

Anticancer Cytotoxicity NCI-60 Lung Cancer

Mechanism of Action: Microtubule Disruption via β-Tubulin Alkylation

As a member of the CEU class, this compound is predicted to alkylate β-tubulin, leading to microtubule depolymerization and mitotic arrest [1][2]. Unlike classical DNA-alkylating chemotherapeutics (e.g., chlorambucil, nitrosoureas), CEUs are 'soft' alkylating agents that exhibit minimal DNA damage and do not interact with glutathione or glutathione reductase [1][3]. This mechanistic distinction confers a reduced potential for mutagenicity and glutathione-mediated resistance, differentiating CEU-based tools from traditional alkylating agents in cell biology and drug discovery applications.

Microtubule Antimitotic β-Tubulin Alkylating Agent

Optimal Scientific and Industrial Application Scenarios for 1-(o-Allylphenyl)-3-(2-chloroethyl)urea Based on Quantified Differentiation Evidence


Urea Transporter Research: Use as a Low-Potency UT-A1 Probe

This compound is suitable for investigations of UT-A1 function where partial or graded inhibition is desired. With an IC₅₀ of 5,000 nM (5.0 µM) against rat UT-A1 [1], it offers a 12.5-fold lower potency than the reference inhibitor BDBM50575409 (IC₅₀ 400 nM) [2], allowing researchers to titrate inhibition over a wider concentration range. This is particularly valuable in studies of urea-dependent urine-concentrating mechanisms where complete transporter blockade may obscure physiological dynamics.

Lung Cancer Cell Biology: Exploiting Lineage-Specific Cytotoxicity

The N1-allyl substitution confers preferential activity against lung cancer cell lines in the NCI 60-cell screen [3]. Researchers focusing on non-small cell lung cancer (NSCLC) or small cell lung cancer (SCLC) models can leverage this selectivity to minimize off-target effects on CNS or other lineages, in contrast to methyl- or chloroethyl-substituted analogs that favor CNS lines [3]. This application is supported by the compound's CEU-class mechanism of β-tubulin alkylation and microtubule disruption [4].

Antimitotic Mechanism Studies: Investigating 'Soft' Alkylation Without DNA Damage Confounds

This compound belongs to the CEU class of 'soft' alkylating agents that target β-tubulin without causing significant DNA damage or interacting with glutathione/glutathione reductase [4][5]. Researchers can use this compound to isolate antimitotic effects from DNA damage responses, enabling cleaner interpretation of cell cycle arrest, apoptosis, and cytoskeletal dynamics experiments. This contrasts with DNA-alkylating chemotherapeutics that confound such studies with genotoxic stress.

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